Kinetin hydrochloride

Beschreibung

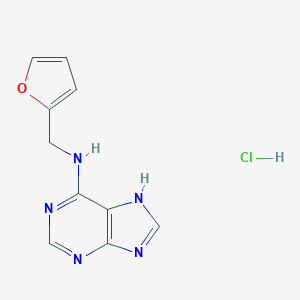

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKPHTIEFMEGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physiological effects of Kinetin hydrochloride on plant growth and development

An In-depth Technical Guide to the Physiological Effects of Kinetin Hydrochloride on Plant Growth and Development

Authored by: Gemini, Senior Application Scientist

Abstract

Kinetin (N6-furfuryladenine), the first cytokinin to be discovered, is a pivotal synthetic plant growth regulator that has profound effects on plant physiology.[1][2] Although initially isolated from autoclaved herring sperm DNA, it is now known to exist naturally in the DNA of numerous organisms, including plants.[1][3] As an adenine-type cytokinin, its primary and most recognized function is the induction of cell division (cytokinesis) in the presence of auxins.[1][3][4] This guide provides a comprehensive technical overview of the multifaceted roles of this compound in plant growth and development. It delves into the molecular mechanisms underpinning its action, its influence on key physiological processes such as morphogenesis and senescence, and its role in mediating plant responses to environmental stress. This document is intended for researchers and scientists in plant biology and biotechnology, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile phytohormone.

The Central Role of Kinetin in Plant Cell Division and Differentiation

The defining characteristic of kinetin is its ability to stimulate cell division, a process fundamental to plant growth.[1][3] This activity is not autonomous; it requires the synergistic action of another class of phytohormones, auxins. The ratio between kinetin and auxin is a critical determinant of cellular fate in plant tissue culture.

-

High Kinetin-to-Auxin Ratio: Promotes the formation of shoots and buds.

-

Low Kinetin-to-Auxin Ratio: Favors root development.

-

Intermediate Ratio: Leads to the proliferation of undifferentiated cells, forming a callus.[1][3]

This hormonal interplay is the cornerstone of plant tissue culture and micropropagation, enabling the regeneration of whole plants from small explants.[3] Kinetin's role extends to regulating the cell cycle, specifically the G1/S and G2/M transitions, ensuring the orderly progression of cell proliferation in meristematic tissues.[5]

Molecular Mechanism of Action: The Cytokinin Signaling Pathway

Kinetin, like other cytokinins, initiates a signaling cascade upon binding to specific receptors. While the direct downstream targets can vary, the canonical cytokinin signaling pathway provides a robust framework for understanding its mechanism. The signal is transduced through a multi-step phosphorelay system.

Caption: Simplified cytokinin signaling pathway initiated by Kinetin.

This pathway culminates in the activation of Type-B Response Regulators (ARRs), which are transcription factors that modulate the expression of a wide array of cytokinin-responsive genes, thereby executing the physiological response.

Morphogenesis: The Influence of Kinetin on Shoot and Root Architecture

Kinetin plays a crucial, often antagonistic, role in shaping the plant body, primarily by influencing the growth of shoots and roots in concert with auxins.[4]

Shoot Development

Kinetin is a potent promoter of shoot proliferation and development.[6] Its application can:

-

Induce Callus Budding: Stimulate the formation of adventitious buds from undifferentiated callus tissue.[6]

-

Overcome Apical Dominance: Promote the growth of lateral (axillary) buds by counteracting the inhibitory effect of auxin produced in the apical meristem.[6][7] This leads to a bushier plant phenotype.

-

Increase Vegetative Growth: In some species, appropriate concentrations can increase the number of branches and leaves.[8]

Root Development

The effect of kinetin on roots is generally inhibitory.[5][9] High concentrations applied exogenously can prevent the regeneration and growth of roots, a phenomenon attributed to the inhibition of nutrient and auxin migration from the leaves.[9] This highlights kinetin's role in maintaining the shoot-to-root ratio. However, the response is highly dependent on concentration and the specific plant species. Studies on hybrid rice have shown that applying 30 mg/L kinetin can significantly enhance root traits, including root volume and xylem vessel area, especially under water-deficient conditions.[10] This suggests a role in promoting root system resilience against abiotic stress.

Delay of Leaf Senescence

One of the most well-documented physiological effects of kinetin is its ability to delay senescence, the natural aging and deterioration process in plants.[4][6] Application of kinetin to detached leaves or even intact plants can:

-

Maintain Chlorophyll Content: Delay the degradation of chlorophyll, keeping leaves green and photosynthetically active for a longer period.[4][11]

-

Preserve Protein Synthesis: Inhibit the breakdown of proteins, maintaining cellular function.[4]

-

Nutrient Mobilization: Create a "nutrient sink," drawing nitrogenous compounds and other essential nutrients from surrounding tissues to the point of application.[11]

This anti-senescence effect is linked to kinetin's ability to act as a potent antioxidant and maintain the integrity of the photosynthetic apparatus.[12][13]

Modulation of Plant Stress Responses

Kinetin is increasingly recognized for its role in enhancing plant tolerance to a variety of abiotic stresses.[14] It helps plants withstand adverse conditions such as drought, salinity, and extreme temperatures.

-

Drought and Salinity: Foliar application of kinetin has been shown to mitigate the harmful effects of water deficiency and high salinity.[10] In soybean plants under salt stress, kinetin application rescued growth attributes and upregulated the biosynthesis of beneficial gibberellins while reducing the stress hormone abscisic acid (ABA).[15]

-

Temperature Stress: In coffee plants, kinetin treatment increased radical scavenging capacity and improved photosynthetic responses when challenged with cold temperatures.[16]

The mechanism behind this protective effect involves a complex interplay of hormonal cross-talk and the activation of antioxidant defense systems.[14][15]

Table 1: Quantitative Effects of Exogenous Kinetin Application

| Plant Species | Kinetin Concentration | Application Method | Observed Physiological Effects | Reference |

| Hybrid Rice | 30 mg/L | Foliar Spray | Increased root volume by 14.8% and root xylem vessel area by 23.9% under water stress.[10] | [10] |

| Barley | Not specified | Foliar Spray | Increased shoot apex development, final ear size, and whole-plant weight.[17] | [17] |

| Soybean | 50 µM | Root Application | Mitigated adverse effects of NaCl stress; increased bioactive gibberellin (GA4) content.[15] | [15] |

| Tomato, Cucumber | 10⁻⁵ to 10⁻⁷ M | Root Application | Suppressed plant height (acted as a gibberellin inhibitor); effects on flowering were species-dependent.[12] | [12] |

Experimental Protocols for a Research Setting

To ensure reproducibility and scientific rigor, the following detailed protocols are provided. These methodologies serve as a foundation for investigating the effects of this compound.

Preparation of this compound Stock Solution

Causality: Kinetin is only slightly soluble in water but dissolves readily in dilute acid or base.[18] A concentrated stock solution is prepared to facilitate accurate dilution into aqueous media or solutions for application. Using a solvent like 1N NaOH to initially dissolve the powder before bringing it to volume with water is a standard and effective practice.[19]

Methodology:

-

Weighing: Accurately weigh 100 mg of this compound powder (CAS 525-79-1).

-

Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add 2-5 mL of 1N NaOH to completely dissolve the powder.[19] Gentle swirling may be required.

-

Dilution: Once fully dissolved, bring the volume to 100 mL using sterile, double-processed water.[19] This creates a 1.0 mg/mL stock solution.

-

Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Store the stock solution at 2-8°C.[20] For long-term storage, aliquoting and freezing at -20°C is recommended.

Experimental Workflow: Leaf Senescence Delay Bioassay

This bioassay provides a reliable method to quantify kinetin's anti-senescence properties by measuring chlorophyll retention.[21]

Caption: Workflow for a quantitative leaf senescence bioassay.

Step-by-Step Protocol:

-

Leaf Excision: Detach healthy, mature leaves (e.g., from 10-day-old oat seedlings) under dim light. Cut 1 cm segments from the middle of each leaf, discarding the ends.

-

Treatment Preparation: Prepare a dilution series of kinetin (e.g., 1, 10, 50 µM) in a suitable buffer or water. Include a "vehicle control" containing the same amount of solvent used for the stock solution but no kinetin.

-

Incubation: Float 10 leaf segments on 10 mL of each test solution in separate petri dishes. Seal the dishes and incubate them in complete darkness at 25°C for 72 hours to accelerate senescence.

-

Chlorophyll Extraction: After incubation, blot the segments dry and weigh them. Place the tissue in a vial with 5 mL of 80% ethanol or acetone. Store in the dark until all green pigment is leached out (approx. 24-48 hours).

-

Quantification: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.[21]

-

Calculation: Calculate the total chlorophyll concentration using Arnon's equation or a similar established formula. A higher absorbance value in kinetin-treated samples compared to the control indicates a delay in senescence.

Analytical Methods for Kinetin Quantification in Plant Tissues

For advanced research, quantifying endogenous or absorbed kinetin levels is crucial. While bioassays measure activity, analytical chemistry methods provide direct concentration data.[21]

-

High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying phytohormones. HPLC coupled with a UV detector is a reliable and cost-effective technique.[22][23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it the gold standard for detecting the trace amounts of hormones typically found in plant tissues.[23]

Sample preparation, including extraction and purification using techniques like solid-phase extraction, is a critical prerequisite for accurate analysis.[22][24]

Conclusion and Future Directions

This compound is a foundational tool in plant science with a wide spectrum of physiological effects, from the fundamental process of cell division to the complex modulation of stress responses. Its interaction with other phytohormones, particularly auxin, governs plant morphogenesis, while its anti-senescence properties are critical for maintaining plant health and productivity. The dose- and species-dependent nature of its effects necessitates careful empirical validation for any new application.[12] Future research should continue to unravel the complex genetic and molecular networks regulated by kinetin, especially in the context of climate change and the need for more resilient crop varieties. Understanding the nuanced cross-talk between kinetin and other signaling pathways will unlock new strategies for agricultural and horticultural improvement.

References

- Zhengzhou Delong Chemical Co., Ltd. (2022). Physiological effects of kinetin.

- University of Hertfordshire. (n.d.). This compound. AERU.

- Chang, W. C., et al. (n.d.). Inhibitory mechanisms of kinetin, a plant growth-promoting hormone, in platelet aggregation.

- Abdelaal, K. A. A., et al. (2023). Impacts of kinetin implementation on leaves, floral and root-related traits during seed production in hybrid rice under water deficiency. BMC Plant Biology.

- Biology Discussion. (n.d.). 8 Major Physiological Effects of Kinetin | Plants.

- Pescador, D. S., et al. (2020). The Roles of Cytokinins in Plants and Their Response to Environmental Stimuli. PMC - NIH.

- Power Grown. (2019). Using Kinetin for Plant Growth.

- Taller, J., et al. (2021). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. MDPI.

- Science in Hydroponics. (2021). Kinetin, a powerful hormone for flowering plants.

- Duszka, K., & Clark, B. F. C. (n.d.). Biological Activities of Kinetin. ResearchGate.

- Plant Cell Technology. (2021). Cytokinin and Shoot Development.

- CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - Kinetin.

- National Center for Biotechnology Information. (n.d.). Kinetin. PubChem.

- Wikipedia. (n.d.). Cytokinin.

- Mothes, K., & Engelbrecht, L. (1963). THE EFFECT OF KINETIN ON THE DEVELOPMENT OF ROOTS. Plant and Cell Physiology.

- Khan, M. I. R., et al. (n.d.). Kinetin modulates physio-hormonal attributes and isoflavone contents of Soybean grown under salinity stress. PubMed Central.

- Williams, R. H. (2009). Effects of kinetin on the growth and development of barley and its interaction with root size. The Journal of Agricultural Science | Cambridge Core.

- Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.

- Yong, J. W. H., et al. (n.d.). Analytical methods for cytokinins. ResearchGate.

- PhytoTech Labs. (n.d.). K483 Kinetin.

- Chen, W., et al. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.

- Bushnell, W. R. (n.d.). DELAY OF SENESCENCE IN WHEAT LEAVES BY CYTOKININS, NICKEL, AND OTHER SUBSTANCES. Canadian Science Publishing.

- ResearchGate. (n.d.). Kinetin regulates plant growth and biochemical changes during maturation and senescence of leaves, flowers, and pods of Cajanus cajan L. | Request PDF.

- Creative Proteomics. (n.d.). Cytokinin Quantitative Detection Service.

- Dora Agri-Tech. (n.d.). Bioassay of Cytokinin.

- MDPI. (n.d.). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis.

Sources

- 1. Plant Growth Regulators - Cytokinins - Kinetin Clinisciences [clinisciences.com]

- 2. Cytokinin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [sitem.herts.ac.uk]

- 5. plantcelltechnology.com [plantcelltechnology.com]

- 6. Physiological effects of kinetin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Impacts of kinetin implementation on leaves, floral and root-related traits during seed production in hybrid rice under water deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Kinetin, a powerful hormone for flowering plants – Science in Hydroponics [scienceinhydroponics.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetin modulates physio-hormonal attributes and isoflavone contents of Soybean grown under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Roles of Cytokinins in Plants and Their Response to Environmental Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of kinetin on the growth and development of barley and its interaction with root size | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 18. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. phytotechlab.com [phytotechlab.com]

- 21. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

- 22. mdpi.com [mdpi.com]

- 23. Cytokinin Quantitative Detection Service - Creative Proteomics [creative-proteomics.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Kinetin Hydrochloride in Modulating Apical Dominance and Shoot Branching

Executive Summary

Plant architecture is a critical determinant of agricultural yield and horticultural aesthetics. A key process governing this architecture is apical dominance, the phenomenon where the central, apical bud of a plant grows preferentially, while the growth of lateral (axillary) buds is suppressed. This guide provides a detailed examination of the molecular underpinnings of apical dominance, focusing on the antagonistic interplay between the plant hormones auxin and cytokinin. We delve into the specific role of Kinetin Hydrochloride, a synthetic cytokinin, as a potent tool for overcoming apical dominance and stimulating shoot branching. This document offers researchers, scientists, and drug development professionals a synthesis of the mechanistic principles, field-proven experimental protocols, and data interpretation strategies essential for harnessing this compound in both basic research and applied plant science.

The Foundational Principle: Apical Dominance and Hormonal Control

In the majority of higher plants, the shoot apical meristem (SAM) is the primary source of growth, extending the main stem and suppressing the outgrowth of axillary buds located in the axils of leaves[1][2]. This process, termed apical dominance, ensures that the plant prioritizes vertical growth, typically to compete for light. The removal of the shoot apex (decapitation) promptly releases the axillary buds from this inhibition, leading to the development of lateral branches[1][2].

This phenomenon is not governed by a single molecule but by a complex and dynamic hormonal balance. For decades, research has identified two principal antagonists in this regulatory network:

-

Auxin (primarily Indole-3-Acetic Acid, IAA): Synthesized in the young leaves of the shoot apex, auxin is transported down the stem via the polar auxin transport stream. High concentrations of auxin flowing down the main stem are inhibitory to axillary bud outgrowth[1][3][4].

-

Cytokinins (CKs): This class of hormones promotes cell division (cytokinesis) and growth. They are traditionally known to be synthesized in the roots and transported acropetally (upwards) via the xylem[3]. However, local biosynthesis in nodal stems is now understood to be critically important[3]. Cytokinins directly antagonize the inhibitory effect of auxin, promoting the activation and outgrowth of axillary buds[3][4][5][6][7].

The prevailing model posits that the high auxin-to-cytokinin ratio below the active SAM maintains bud dormancy. When the apex is removed, the auxin supply is cut off, shifting the ratio in favor of cytokinins and triggering bud break[1][8].

This compound: A Versatile Synthetic Cytokinin

Kinetin (N6-furfuryladenine) was the first cytokinin to be discovered and is a synthetic analogue of naturally occurring cytokinins[9]. It effectively mimics the biological activity of endogenous cytokinins, primarily by promoting cell division and influencing cellular differentiation[10][11]. The hydrochloride salt form offers specific practical advantages for research applications.

Physicochemical Properties

The hydrochloride formulation of kinetin enhances its utility in experimental settings. Kinetin itself is only slightly soluble in water, but freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide[9]. The hydrochloride salt form improves its solubility in aqueous stock solutions, simplifying the preparation of media and experimental treatments.

| Property | Kinetin Base | This compound | Rationale for Experimental Choice |

| Molecular Formula | C₁₀H₉N₅O | C₁₀H₁₀ClN₅O | The addition of HCl facilitates handling and dissolution. |

| Molecular Weight | 215.21 g/mol | 251.67 g/mol | Must be accounted for when calculating molar concentrations. |

| Solubility in Water | Slightly soluble[9] | Moderately soluble (60 mg/L at 20°C)[11] | Hydrochloride salt is preferred for preparing aqueous stock solutions without using DMSO or NaOH. |

| Melting Point | 266-267 °C[9] | ~234 °C[11] | Indicates high purity and thermal stability under normal lab conditions. |

| Stability | Stable through one autoclave cycle[12] | Generally stable in acidic to neutral aqueous solutions. | Can be filter-sterilized or, cautiously, autoclaved in media. |

Mechanism of Action: Disrupting the Dominance Signal

Application of exogenous this compound directly alters the hormonal landscape at the axillary node, tipping the balance away from auxin-induced inhibition and towards cytokinin-driven growth activation.

The Auxin-Cytokinin Antagonistic Loop

The interaction between auxin and cytokinin is a tightly regulated feedback loop:

-

Auxin Suppresses Cytokinin: High levels of auxin transported from the apex down the stem inhibit the biosynthesis of active cytokinins in the nodal stem tissue where axillary buds reside. It achieves this by downregulating the expression of isopentenyltransferase (IPT) genes, which are key enzymes in cytokinin synthesis, and upregulating cytokinin oxidase/dehydrogenase (CKX) enzymes, which degrade active cytokinins[8].

-

Cytokinin Promotes Bud Growth: Application of cytokinin, such as kinetin, can overcome this suppression[3][13]. It promotes cell division within the bud meristem and stimulates its outgrowth, even in the presence of an intact apex or apically supplied auxin[3].

-

Cytokinin Modulates Auxin Transport: Emerging evidence suggests the relationship is more complex than simple antagonism. Cytokinins can influence the expression and localization of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers[7][14]. By modulating PIN protein activity, cytokinins can potentially reduce the flow of inhibitory auxin down the stem, further promoting conditions favorable for branching[7].

This intricate relationship is further modulated by other hormonal signals, notably strigolactones , which act as a secondary messenger system to inhibit branching, and sugars , which provide the necessary energy for bud outgrowth once hormonal inhibition is lifted[13][15].

Cellular Signaling Pathway

When this compound is applied, it activates the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system analogous to two-component signaling in bacteria.

Caption: The canonical cytokinin signaling pathway activated by Kinetin.

Pathway Explained:

-

Perception: Kinetin binds to transmembrane histidine kinase receptors (like AHKs/CRE1) on the cell surface.

-

Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to an AHP (Arabidopsis Histidine Phosphotransfer) protein in the cytoplasm.

-

Nuclear Translocation: The phosphorylated AHP protein moves into the nucleus.

-

Transcriptional Activation: In the nucleus, AHP phosphorylates Type-B Arabidopsis Response Regulators (ARRs). These activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription. These genes include those involved in cell division (cyclins) and bud outgrowth.

-

Negative Feedback: Among the activated genes are Type-A ARRs, which act as negative regulators, providing a feedback loop to attenuate the signal[14].

Experimental Design and Methodologies

To rigorously test the effect of this compound on apical dominance, a well-controlled, self-validating experimental system is paramount. The following protocols provide a framework for such an investigation using a model system like pea (Pisum sativum) or bean (Phaseolus vulgaris).

Experimental Workflow Diagram

Caption: A generalized workflow for investigating Kinetin-HCl's effect on apical dominance.

Detailed Protocol: Pea Axillary Bud Outgrowth Assay

This protocol describes a classic and reliable method to quantify the release from apical dominance.

Objective: To determine the efficacy of this compound in promoting axillary bud outgrowth in decapitated and intact pea seedlings.

Materials:

-

Pea seeds (Pisum sativum), a variety known for strong apical dominance.

-

Pots with sterile potting mix or vermiculite.

-

Growth chamber with controlled temperature (22-25°C) and photoperiod (16h light/8h dark).

-

This compound (reagent grade).

-

Lanolin paste.

-

Ethanol, distilled water.

-

Scalpel, ruler, fine-point markers.

Methodology:

-

Plant Growth:

-

Sow pea seeds and grow for 14-21 days until they have 5-7 developed nodes. Select uniform plants for the experiment.

-

Causality: Using uniform plants minimizes biological variability, ensuring that observed differences are due to the treatments, not pre-existing growth variations.

-

-

Preparation of Kinetin-Lanolin Paste:

-

Prepare a stock solution of this compound in 1M HCl at 10 mg/mL.

-

Create a dilution series to achieve final concentrations for testing (e.g., 0, 50, 100, 250, 500 ppm).

-

Gently warm lanolin to a liquid state. Mix a defined volume of the Kinetin-HCl solution with the lanolin to create a homogenous paste. A control paste should be made with the HCl solution lacking kinetin.

-

Causality: Lanolin serves as a hydrophobic, slow-release carrier matrix, ensuring the applied hormone remains localized at the target bud and is available over an extended period.

-

-

Treatment Groups (Minimum of 10 plants per group):

-

Group A (Intact Control): Plants are left untouched. A small amount of control lanolin paste is applied to the second node.

-

Group B (Decapitated Control): The shoot apex and the youngest two leaves are excised with a sterile scalpel. Control lanolin paste is applied to the second node.

-

Group C (Kinetin-HCl Treatment): The shoot apex is left intact. Kinetin-lanolin paste is applied directly to the axillary bud at the second node. Repeat for each concentration.

-

Self-Validation: Comparing Group C to Group A isolates the effect of Kinetin-HCl. Comparing Group B to Group A validates that the plant material is responsive to apex removal. Group C's response relative to Group B indicates how effectively kinetin mimics decapitation.

-

-

Data Collection:

-

At specified time points (e.g., 0, 3, 5, 7, and 10 days post-treatment), measure the length of the axillary bud at the second node for all plants using a digital caliper.

-

Record the percentage of buds that have elongated past a threshold (e.g., >2 mm).

-

Protocol: Hormonal Quantification via HPLC

To validate that the observed phenotypic changes are correlated with hormonal shifts, tissue from the nodes can be analyzed.

Objective: To quantify endogenous IAA and cytokinin levels in nodal stem sections following Kinetin-HCl treatment.

Methodology (Abbreviated):

-

-

Causality: Flash-freezing instantly halts enzymatic activity, preserving the in-vivo hormonal profile at the moment of collection.

-

-

Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer (typically 80% methanol with antioxidants). Incubate at 4°C in the dark.

-

Purification: Centrifuge the extract and pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove interfering compounds.

-

Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

-

Self-Validation: The analysis is calibrated against known standards for various cytokinins and IAA. The inclusion of an internal standard (e.g., deuterated hormones) during extraction corrects for sample loss during processing, ensuring quantitative accuracy. Analytical methods for kinetin quantification are well-established[16][17].

-

Data Interpretation and Expected Outcomes

The results from the described experiments should provide a clear, quantitative picture of this compound's role.

Representative Quantitative Data

| Treatment Group | Kinetin-HCl Conc. (ppm) | Mean Lateral Bud Length (mm) at Day 7 ± SE | % of Buds Outgrown (>2mm) |

| A: Intact Control | 0 | 0.8 ± 0.2 | 5% |

| B: Decapitated Control | 0 | 15.4 ± 1.8 | 95% |

| C1: Intact + Kinetin | 50 | 4.5 ± 0.9 | 40% |

| C2: Intact + Kinetin | 100 | 9.8 ± 1.3 | 75% |

| C3: Intact + Kinetin | 250 | 14.9 ± 1.6 | 98% |

| C4: Intact + Kinetin | 500 | 12.1 ± 2.1 | 90% |

Interpretation:

-

The Intact Control demonstrates classic apical dominance, with minimal bud growth.

-

The Decapitated Control shows the strong release of dominance once the auxin source is removed.

-

The Kinetin-HCl treatments on intact plants show a clear dose-dependent promotion of bud outgrowth. At an optimal concentration (e.g., 250 ppm), kinetin's effect can be statistically indistinguishable from decapitation, effectively overriding apical dominance.

-

Very high concentrations (e.g., 500 ppm) may show a slight inhibitory effect, a common phenomenon with plant hormones where supraoptimal levels can be detrimental[18].

Hormonal analysis would be expected to show that Kinetin-HCl application leads to a localized increase in the cytokinin-to-auxin ratio within the nodal tissue, correlating directly with the observed bud growth.

Broader Implications and Future Directions

The ability of this compound to modulate apical dominance has significant implications:

-

Agriculture & Horticulture: Promoting branching is desirable for increasing the number of flowering sites and potential fruit yields in crops like tomatoes and almonds[10]. In ornamental plants, it is used to produce a bushier, more compact, and aesthetically pleasing form.

-

Micropropagation (Tissue Culture): Kinetin is a cornerstone of plant tissue culture media, where the ratio of auxin to cytokinin is manipulated to induce the formation of shoots (high cytokinin) or roots (high auxin) from callus[18]. Cytokinins like kinetin are essential for inducing shoot formation from meristematic explants[13].

-

Drug Development & Research: As a well-characterized synthetic hormone, this compound serves as a reliable tool for dissecting the complex signaling networks that govern plant development. Understanding these pathways can inform the development of novel plant growth regulators with improved specificity and efficacy.

Future research continues to explore the cross-talk between cytokinin signaling and other pathways, including sugar signaling, strigolactones, and environmental cues, to build a more holistic model of plant architectural control.

References

-

PhytoTech Labs. (n.d.). K483 Kinetin. Retrieved from [Link]

-

Lau, O. L., & Yang, S. F. (1976). Mechanism of a Synergistic Effect of Kinetin on Auxin-induced Ethylene Production. Plant Physiology, 58(1), 114–117. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column. Retrieved from [Link]

-

Science in Hydroponics. (2021). Kinetin, a powerful hormone for flowering plants. Retrieved from [Link]

-

Biology Discussion. (n.d.). 8 Major Physiological Effects of Kinetin | Plants. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Kinetin. Retrieved from [Link]

-

ResearchGate. (n.d.). The Antagonism of Auxin and Kinetin in Apical Dominance. Retrieved from [Link]

-

Shimizu-Sato, S., Tanaka, M., & Mori, H. (2009). Auxin-cytokinin interactions in the control of shoot branching. Plant Molecular Biology, 69(4), 429–435. [Link]

-

Quora. (2022). How does auxin control apical dominance in plants (by inhibiting growth in lateral buds)? Is auxin.... Retrieved from [Link]

-

Bouillenne, R., & Bouillenne-Walrand, M. (1953). Interaction between auxin, kinetin and citric acid in relation to apical dominance. Archives de l'Institut de Botanique, 24, 1-12. [Link]

-

Waldie, T., & Leyser, O. (2018). Cytokinin Targets Auxin Transport to Promote Shoot Branching. Plant Physiology, 177(2), 753–764. [Link]

-

Tanaka, M., Takei, K., Kojima, M., Sakakibara, H., & Mori, H. (2006). Auxin-cytokinin interactions in the control of shoot branching. Plant and Cell Physiology, 47(8), 1111–1121. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3830, Kinetin. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). This compound. Retrieved from [Link]

-

Kebrom, T. H. (2017). A Growing Stem Inhibits Bud Outgrowth – The Overlooked Theory of Apical Dominance. Frontiers in Plant Science, 8, 1874. [Link]

-

ResearchGate. (n.d.). Auxin, cytokinin and the control of shoot branching. Retrieved from [Link]

-

Biotecnika. (2022). Cytokinin Phytohormone | Biosynthesis | Signaling | Regulation | Transport | CSIR UNIT 6 Lecture. YouTube. [Link]

-

ResearchGate. (2023). Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth. Retrieved from [Link]

-

The Plant Enthusiast. (2023). How Do Cytokinins Affect Plant Branching?. YouTube. [Link]

-

ResearchGate. (n.d.). Auxin-cytokinin interactions in the control of shoot branching. Retrieved from [Link]

-

Li, C. J., & Bangerth, F. (1999). Stimulatory effect of cytokinins and interaction with IAA on the release of lateral buds of pea plants from apical dominance. Journal of Plant Physiology, 155(4-5), 512-518. [Link]

-

Davies, C. R., Seth, A. K., & Wareing, P. F. (1966). Auxin and kinetin interaction in apical dominance. Science, 151(3709), 468-469. [Link]

-

ResearchGate. (n.d.). Analytical methods for cytokinins. Retrieved from [Link]

Sources

- 1. Auxin-cytokinin interactions in the control of shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Growing Stem Inhibits Bud Outgrowth – The Overlooked Theory of Apical Dominance [frontiersin.org]

- 3. Auxin, cytokinin and the control of shoot branching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Kinetin [sitem.herts.ac.uk]

- 11. This compound [sitem.herts.ac.uk]

- 12. phytotechlab.com [phytotechlab.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytokinin Targets Auxin Transport to Promote Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetin, a powerful hormone for flowering plants – Science in Hydroponics [scienceinhydroponics.com]

An In-depth Technical Guide to Investigating the Antioxidant Properties of Kinetin Hydrochloride

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key contributor to cellular aging and the pathogenesis of numerous diseases. Kinetin (N6-furfuryladenine), a synthetic cytokinin primarily known for its role in promoting plant cell division, has emerged as a compound of significant interest for its potent antioxidant and anti-aging properties in human cells.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate the antioxidant capabilities of Kinetin hydrochloride. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for both acellular and cell-based assays, and explore the underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway.

Introduction: this compound - Beyond Plant Biology

Kinetin, chemically known as 6-furfurylaminopurine, is a derivative of the purine base adenine, characterized by a furfuryl group attachment.[3] While its primary application has been in plant tissue culture to stimulate growth and delay senescence[4][5], a growing body of evidence highlights its protective effects in human cells.[1][6] Studies have demonstrated that kinetin can protect DNA and proteins from oxidative and glyoxidative damage, suggesting its role as a powerful antioxidant.[1] The hydrochloride salt of kinetin is often used in research settings for its improved solubility.[7]

The proposed antioxidant activity of kinetin is multifaceted. It is believed to function as a direct free radical scavenger and may also bolster the cell's endogenous antioxidant defense systems.[2][8] This dual action makes it a compelling candidate for therapeutic and cosmetic applications aimed at mitigating the effects of oxidative stress.[6][9] This guide will provide the necessary technical details to systematically evaluate these properties.

Characterizing Direct Antioxidant Capacity: In Vitro Assays

The first line of investigation into a compound's antioxidant potential involves cell-free chemical assays. These assays are crucial for determining the intrinsic ability of this compound to neutralize free radicals. They are rapid, cost-effective, and provide a foundational understanding of the molecule's chemical reactivity.

Rationale for Assay Selection

We will focus on two widely adopted and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10]

-

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12] Its simplicity and stability make it an excellent primary screening tool.

-

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation. The antioxidant's ability to reduce this radical cation, resulting in decolorization, is quantified.[12] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds.

The use of both assays provides a more robust assessment, as they differ in their reaction mechanisms and the types of radicals involved.

Experimental Workflow: In Vitro Radical Scavenging

Caption: Workflow for DPPH and ABTS in vitro antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader (absorbance at ~517 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of this compound in methanol. Create a dilution series (e.g., 10, 25, 50, 100, 250, 500 µM).

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

-

Prepare a dilution series of the positive control (e.g., Ascorbic acid) with a known IC50.

-

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the this compound dilutions or the positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition) using regression analysis.

-

Data Presentation

Summarize the results in a table for clear comparison.

| Compound | IC50 (µM) ± SD |

| This compound | Experimental Value |

| Ascorbic Acid (Control) | Experimental Value |

| Trolox (Control) | Experimental Value |

Investigating Cellular Antioxidant Effects

While in vitro assays are informative, they do not fully recapitulate the complex biological environment. Cellular assays are essential to determine if this compound can protect cells from oxidative stress, a more physiologically relevant measure of its antioxidant potential.

Rationale for Cellular Models and Assays

-

Cell Line Selection: Human skin fibroblasts (e.g., Hs68) or keratinocytes (e.g., HaCaT) are excellent models, given the known anti-aging effects of kinetin on skin.[2] Alternatively, neuronal cell lines like HT22 are suitable for studying neuroprotective effects against oxidative insults.[13]

-

Induction of Oxidative Stress: To test the protective effects of Kinetin, cells are pre-treated with the compound and then challenged with an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate (in neuronal cells).[13]

-

Measurement of Intracellular ROS: The most direct way to assess cellular antioxidant activity is to measure the levels of intracellular ROS. Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are commonly used. H₂DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]

-

Assessment of Endogenous Antioxidant Enzymes: Kinetin may not only scavenge ROS directly but also upregulate the cell's own defense machinery. Therefore, measuring the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) is critical.[16]

Detailed Protocol: Intracellular ROS Measurement using H₂DCFDA

Objective: To quantify the effect of this compound on intracellular ROS levels in cells under oxidative stress.

Materials:

-

Selected cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound

-

H₂O₂ (oxidative stressor)

-

H₂DCFDA probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to ~80% confluency.

-

Seed cells into a 96-well black plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 2-4 hours).

-

Include a "vehicle control" group (no Kinetin) and a "positive control" group (e.g., N-acetylcysteine).

-

-

Induction of Oxidative Stress:

-

After pre-treatment, add H₂O₂ to the wells (except for the "no stress" control group) to a final concentration known to induce ROS (e.g., 100-500 µM). Incubate for 1 hour.

-

-

ROS Detection:

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells again with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated groups to the "stress-only" control group. Present data as a percentage reduction in ROS.

-

Detailed Protocol: Antioxidant Enzyme Activity Assays

Objective: To determine if this compound treatment enhances the activity of SOD, CAT, and GPx in cell lysates.

Materials:

-

Cells cultured in 6-well plates or flasks

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercially available assay kits for SOD, CAT, and GPx activity (e.g., from suppliers like Sigma-Aldrich, Cayman Chemical).[17]

-

Spectrophotometer

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in section 3.2.

-

After treatment, wash cells with cold PBS and lyse them on ice using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

-

-

Enzyme Activity Measurement:

-

Data Analysis:

-

Calculate the specific activity of each enzyme (e.g., in Units/mg of protein).

-

Compare the enzyme activities in Kinetin-treated cells to untreated control cells.

-

Unraveling the Mechanism: Kinetin and the Nrf2-ARE Pathway

A key aspect of advanced antioxidant research is to move beyond observing effects to understanding the underlying molecular mechanisms. Evidence suggests that kinetin exerts its cellular protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][19]

Scientific Background: The Nrf2-ARE Axis

The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response.[20][21] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation. Upon exposure to oxidative stress or activators like kinetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[20][22] This leads to the upregulation of antioxidant enzymes (like SOD, CAT, GPx) and phase II detoxification enzymes (like heme oxygenase-1, HO-1).[13][19]

Investigating Nrf2 Activation

The primary method to confirm Nrf2 pathway activation is to measure the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes.

Caption: Kinetin-mediated activation of the Nrf2-ARE pathway.

Detailed Protocol: Western Blot for Nrf2 Nuclear Translocation

Objective: To determine if this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cells treated with this compound

-

Nuclear and cytoplasmic extraction kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 1, 2, 4 hours).

-

Protein Quantification: Determine the protein concentration for both nuclear and cytoplasmic fractions.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Probe separate blots or strip and re-probe the same blot for the loading controls: Lamin B1 for the nuclear fraction and β-actin/GAPDH for the cytoplasmic fraction.[23]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities. An increase in Nrf2 in the nuclear fraction coupled with a decrease in the cytoplasmic fraction indicates successful translocation.[24]

-

Conclusion

This guide outlines a logical and technically sound progression for investigating the antioxidant properties of this compound. By starting with fundamental in vitro chemical assays, moving to physiologically relevant cell-based models, and culminating in the elucidation of the underlying Nrf2 signaling mechanism, researchers can build a comprehensive and compelling story. The causality-driven experimental design and detailed, self-validating protocols provided herein are intended to ensure the generation of robust, reproducible, and impactful data for both basic research and translational drug development applications.

References

- CymitQuimica. CAS 525-79-1: Kinetin.

- Guidechem. Kinetin 525-79-1 wiki.

- AERU - University of Hertfordshire. This compound.

- Duszka, K., & Clark, B. F. C. (2017). Biological Activities of Kinetin.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Anti-Aging Power of Kinetin: Beyond Plant Health to Cellular Vitality.

- ResearchGate. KT induces nuclear translocation of Nrf2 and the expression of HO-1 in....

- MDedge. (2019). Kinetin and the skin.

- NIH National Library of Medicine. Exogenous Kinetin Promotes the Nonenzymatic Antioxidant System and Photosynthetic Activity of Coffee (Coffea arabica L.) Plants Under Cold Stress Conditions.

- ChemicalBook. (2023). This compound | 177966-68-6.

- RxList. Kinetin: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Spectrum Chemical. Kinetin-Hydrochloride | CAS 177966-68-6.

- NIH PubChem. Kinetin | C10H9N5O | CID 3830.

- MDPI. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression.

- AERU - University of Hertfordshire. Kinetin.

- AERU - University of Hertfordshire. Kinetin.

- ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.

- PubMed. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1.

- NIH National Library of Medicine. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE.

- PubMed. (2019).

- NIH National Library of Medicine.

- NIH National Library of Medicine. (2009). Phosphorylation of Nrf2 at Multiple Sites by MAP Kinases Has a Limited Contribution in Modulating the Nrf2-Dependent Antioxidant Response.

- NIH National Library of Medicine.

- MDPI. (2024).

- ResearchGate. Western blot was performed to analyze the level of Nrf2 protein in PC12....

- Frontiers. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling.

- NIH National Library of Medicine.

- NIH National Library of Medicine.

- MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- MDPI. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?.

- Sigma-Aldrich. Superoxide Dismutase (SOD) Activity Assay Kit.

- PubMed.

- Frontiers.

- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.

- Abcam.

- MDPI.

- G-Biosciences. SOD Activity Assay.

- YouTube. (2022). The MAP-Kinase (MAPK)

- NIH National Library of Medicine. (2023).

- NIH National Library of Medicine. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

- ResearchGate.

- MDPI. (2021).

- YouTube. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler.

- Creative Biolabs. (2025). Cellular reactive oxygen species (ROS)

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.

- PROMETHEUS – Protocols. Superoxide Dismutase Assay.

- Frontiers.

- Journal of Advanced Scientific Research. assessment of superoxide dismutase, catalase, and peroxidase activities in aspergillus sp. and.

- AAT Bioquest. (2023). How can ROS be measured or detected in living cells?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CAS 525-79-1: Kinetin | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. Kinetin [sitem.herts.ac.uk]

- 6. community.the-hospitalist.org [community.the-hospitalist.org]

- 7. This compound [sitem.herts.ac.uk]

- 8. Exogenous Kinetin Promotes the Nonenzymatic Antioxidant System and Photosynthetic Activity of Coffee (Coffea arabica L.) Plants Under Cold Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetin: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. prometheusprotocols.net [prometheusprotocols.net]

- 19. researchgate.net [researchgate.net]

- 20. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetin-Auxin Axis: Foundational Mechanisms of Callus Formation

Executive Summary: The Spark of Division

In the history of plant physiology, few discoveries have been as serendipitous and transformative as that of Kinetin (N6-furfuryladenine) . Isolated in 1955 by Miller and Skoog from autoclaved herring sperm DNA, this compound shattered the existing understanding of plant growth. Before Kinetin, Auxin was the known master regulator; after Kinetin, we understood that growth is a dialogue .

This guide dissects the foundational mechanics of Kinetin’s effect on callus formation. We move beyond simple observation to the molecular causality that drives dedifferentiation. For the drug development professional, understanding this "stem cell-like" induction in plants offers parallel insights into cell cycle regulation, tissue regeneration, and anti-aging therapeutics in mammalian systems.

The Skoog-Miller Model: The Logic of Morphogenesis

The core of Kinetin’s utility lies not in its presence alone, but in its ratio relative to Auxin. This is the Skoog-Miller Model (1957), a principle that remains the bedrock of modern plant biotechnology.

The Hormonal Balance

Callus formation—the generation of an unorganized, proliferating mass of parenchyma cells—is an artificial state induced by a specific balance of signaling.

-

Auxin (e.g., IAA, 2,4-D): Promotes DNA replication and cell expansion.

-

Cytokinin (Kinetin): Promotes cytokinesis (cell division).[1][2]

When applied together at balanced, intermediate concentrations, they force the cell into a continuous cycle of division without differentiation, resulting in callus .

Visualization: The Morphogenic Flux

The following diagram illustrates the decision logic a plant cell executes based on the hormonal environment.

Figure 1: The Skoog-Miller Morphogenic Flux. This logic gate determines whether a cell differentiates (Roots/Shoots) or dedifferentiates (Callus).

Molecular Mechanism: How Kinetin Drives the Cell Cycle

To understand why Kinetin induces callus, we must look at the G2/M transition of the cell cycle. Quiescent pith cells are often arrested in the G1 or G2 phase. Auxin alone can drive DNA replication (S phase), resulting in polyploid cells that do not divide. Kinetin is the key that unlocks Mitosis.

The Phosphorelay Signaling Pathway

Kinetin acts via a two-component signaling system (TCS) conserved from bacteria to plants.

-

Perception: Kinetin binds to Histidine Kinase (HK) receptors (e.g., CRE1/AHK4) on the ER membrane.

-

Transduction: A phosphate group is transferred to Histidine Phosphotransfer proteins (AHPs).

-

Nuclear Entry: AHPs translocate to the nucleus.

-

Activation: AHPs phosphorylate Type-B Response Regulators (ARRs), which act as transcription factors.

-

Effect: Upregulation of Cyclin D3 (CycD3) .

CycD3 is the critical effector. It activates Cyclin-Dependent Kinases (CDKs), pushing the cell past the G2/M checkpoint, forcing the physical division of the cell.

Visualization: The Cytokinin Phosphorelay

Figure 2: The Kinetin Signaling Cascade. The pathway links extracellular ligand perception to nuclear gene expression driving cell division.

Protocol: A Self-Validating System for Callus Induction

As scientists, we require reproducibility. This protocol is designed as a self-validating system ; it includes internal controls that confirm the physiological state of the tissue, ensuring that callus formation is due to the Kinetin/Auxin interaction and not contamination or stress.

Model System: Nicotiana tabacum (Tobacco) Pith Explants.[3] Rationale: Pith tissue consists of large, differentiated parenchyma cells that are naturally quiescent. They will only divide if the hormonal signals are correct.

Reagents & Media Preparation

-

Basal Medium: Murashige & Skoog (MS) Salts + Vitamins.

-

Carbon Source: Sucrose (30 g/L).

-

Gelling Agent: Plant Agar (8 g/L).

-

pH: Adjusted to 5.8.

-

Hormone Stocks:

-

Auxin: IAA or 2,4-D (1 mg/mL stock in EtOH/Water).

-

Cytokinin: Kinetin (1 mg/mL stock in 1N NaOH/Water).

-

The Experimental Matrix (Self-Validation)

Set up four distinct treatment groups. If Group 1 or 2 forms callus, your stock solutions or sterile technique are compromised.

| Group | Treatment | Expected Phenotype (Validation) | Mechanism |

| 1. Negative Control | Hormone-Free MS | No Growth / Necrosis | Lack of survival signals. |

| 2. Auxin Only | 2.0 mg/L IAA | Cell Expansion (Giant Cells) | DNA replication without cytokinesis (Endoreduplication). |

| 3. Kinetin Only | 0.2 mg/L Kinetin | No Growth | Kinetin alone cannot induce cycle entry in quiescent pith. |

| 4. Callus Induction | 2.0 mg/L IAA + 0.2 mg/L Kinetin | Massive Callus Formation | Synergistic activation of G1/S (Auxin) and G2/M (Kinetin). |

Step-by-Step Methodology

-

Explant Preparation: Harvest a tobacco stem (approx. 10cm). Surface sterilize in 70% EtOH (1 min) followed by 10% Bleach (15 min).

-

Isolation: Aseptically peel the outer cortex/epidermis to reveal the white inner pith.

-

Sectioning: Using a sterile scalpel, cut the pith cylinder into 5mm discs. Crucial: Avoid including any vascular tissue (cambium), as endogenous hormones in the cambium will skew the ratio.

-

Plating: Place 3 discs per petri dish on the media defined in the Matrix above.

-

Incubation: Incubate at 25°C in the dark (to prevent photo-oxidation of hormones and reduce phenolic browning).

-

Data Collection:

-

Day 7: Check for contamination.

-

Day 14: Visible swelling in Group 2 and Group 4.

-

Day 21: Weigh fresh mass. Group 4 should show a 10-50x increase in mass (friable white/yellow tissue).

-

Translational Insight: From Plant Callus to Human Therapy

Why should a drug development professional care about tobacco pith? Because the mechanisms of Kinetin are not limited to plants.

Anti-Aging and Skincare (Kinerase)

In human fibroblasts, Kinetin delays the onset of senescence (the Hayflick limit). Unlike Retinoids, which induce turnover via irritation, Kinetin acts as a potent antioxidant (Superoxide Dismutase mimetic) and maintains cellular structural integrity without inflammation.

-

Mechanism: Prevention of oxidative damage to DNA and lipids.

Neuroprotection & Splicing Correction

Kinetin has shown efficacy in treating Familial Dysautonomia (FD) , a neurodegenerative disorder caused by a splicing mutation in the IKBKAP gene.

-

Mechanism: Kinetin corrects the mRNA splicing defect, increasing the levels of functional IKAP protein. This highlights Kinetin's potential as a small-molecule splicing modulator for genetic diseases.[2]

References

-

Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). Kinetin, a Cell Division Factor from Deoxyribonucleic Acid.[4] Journal of the American Chemical Society. [Link][5][6]

-

Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro.[7][8][9][10] Symposia of the Society for Experimental Biology. [Link]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book. [Link]

-

Axelrod, F. B., et al. (2011). Kinetin treatment of familial dysautonomia: a pilot study. Pediatric Pulmonology. [Link]

-

Rattan, S. I., & Clark, B. F. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts. Biochemical and Biophysical Research Communications. [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetin induces microtubular breakdown, cell cycle arrest and programmed cell death in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative regeneration: Skoog and Miller revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Quantitative regeneration: Skoog and Miller revisited | Quantitative Plant Biology | Cambridge Core [cambridge.org]

Methodological & Application

Kinetin hydrochloride stock solution preparation protocol for plant tissue culture

This guide outlines the preparation of a Kinetin Hydrochloride (Kinetin HCl) stock solution. Unlike the more common Kinetin free base, the hydrochloride salt offers superior water solubility, eliminating the need for aggressive solvents like NaOH or HCl during the initial dissolution phase.

Part 1: Technical Specifications & Pre-Formulation Analysis

1.1 Chemical Identity & Properties Before preparation, verify the specific form of Kinetin in your inventory. The protocols for the Free Base and the Hydrochloride salt differ fundamentally.

| Property | Kinetin (Free Base) | This compound |

| CAS Number | 525-79-1 | 177966-68-6 |

| Formula | ||

| Molecular Weight | 215.21 g/mol | 251.67 g/mol |

| Solubility | Insoluble in water; requires 1N NaOH/HCl | Soluble in water (up to ~30 mg/mL) |

| pH Impact | Alkaline/Acidic shift due to solvent | Neutral/Slightly Acidic (Buffer compatible) |

1.2 The Stoichiometry of Potency (Senior Scientist Insight) Most plant tissue culture (PTC) literature specifies concentrations based on the active free base (e.g., "1.0 mg/L Kinetin").

-

If you weigh 100 mg of Kinetin HCl to make a 100 mL stock, you are effectively providing only 85.5 mg of active cytokinin due to the weight of the hydrochloride adduct.

-

Correction Factor: To prepare a stock that delivers 1 mg/mL of active Kinetin, you must apply a mass correction factor of 1.17 .

Part 2: Preparation Protocol

Target: 100 mL of Stock Solution at 1.0 mg/mL active Kinetin equivalent . Storage: -20°C (Stable for 12-18 months).

Step 1: Materials Preparation

-

Reagent: this compound (High Purity >98%).

-

Solvent: Tissue Culture Grade Water (Milli-Q or Double Distilled).

-

Equipment: Analytical balance (0.001g precision), 100 mL volumetric flask, 0.22 µm syringe filter (PES or Nylon).

Step 2: Calculation & Weighing

Do not weigh 100 mg.

-

Required Mass:

-

Weigh 117 mg of this compound powder.

Step 3: Dissolution (The HCl Advantage)

-

Add approximately 80 mL of Tissue Culture Grade Water to a beaker.

-

Add the weighed Kinetin HCl powder.

-

Stir: Place on a magnetic stirrer at medium speed.

-

Observation: The powder should dissolve within 5–10 minutes at room temperature.

-

Contrast: Unlike the free base, NO NaOH or heating is required.

-

-

Once fully dissolved, transfer to a 100 mL volumetric flask.

-

QS (Quantity Sufficient): Rinse the beaker with water, add to the flask, and bring the final volume strictly to the 100 mL mark.

Step 4: Sterilization & Aliquoting

Cytokinins are generally autoclavable, but filtration is preferred for stock solutions to prevent any potential heat-induced degradation or concentration shifts due to evaporation.

-

Draw the solution into a sterile syringe.

-

Pass through a 0.22 µm PES (Polyethersulfone) filter into a sterile container.

-

Aliquot: Dispense into 1.5 mL or 15 mL sterile tubes (e.g., 10 mL aliquots). Avoid repeated freeze-thaw cycles.

Part 3: Visualization of Workflows

Figure 1: Preparation Logic & Decision Tree

This diagram illustrates the critical decision path based on the salt form, ensuring the user does not erroneously add NaOH to the HCl salt.

Caption: Decision matrix for Kinetin stock preparation. Note the divergence in solvent strategy and mass calculation based on the chemical form.

Part 4: Quality Control & Usage

4.1 Usage in Media

-

Standard Concentration: 1.0 mL of Stock per 1 Liter of Media = 1.0 mg/L (approx 4.65 µM) .

-

Molar Equivalence Table:

| Desired Final Conc. | Volume of Stock (1 mg/mL active) | Molar Concentration (µM) |

| 0.1 mg/L | 0.1 mL/L | 0.46 µM |

| 0.5 mg/L | 0.5 mL/L | 2.32 µM |

| 1.0 mg/L | 1.0 mL/L | 4.65 µM |

| 2.0 mg/L | 2.0 mL/L | 9.29 µM |

4.2 Troubleshooting

-

Precipitation: If the Kinetin HCl solution precipitates upon cooling (rare at 1 mg/mL), gently warm to 37°C. If precipitation persists, verify the water pH; Kinetin HCl is most stable in slightly acidic to neutral conditions.

-

Media pH Drift: Unlike Kinetin dissolved in NaOH, Kinetin HCl has a minimal effect on the final media pH. However, always check and adjust the media pH after adding the hormone stock.

References

-

Sigma-Aldrich. Product Information: Kinetin and this compound. Retrieved from

-

PhytoTechnology Laboratories. Kinetin Product Information & Solubility Guide. Retrieved from

-

Gold Biotechnology. Kinetin Stock Solution Protocol. Retrieved from

-

Cayman Chemical. Kinetin Product Insert (CAS 525-79-1). Retrieved from

-

ChemicalBook. this compound Properties and Solubility. Retrieved from

Application Note: Optimization of Kinetin Hydrochloride for Callus Induction in Arabidopsis thaliana

Abstract

This application note defines the optimal concentration range and handling protocols for Kinetin hydrochloride (Kin-HCl) in the induction of callus from Arabidopsis thaliana explants. While Kinetin is a classic cytokinin, its efficacy in Arabidopsis is strictly dependent on a synergistic ratio with auxins (typically 2,4-D). For standard ecotypes (Col-0, Ler), the optimal concentration window for Callus Induction Medium (CIM) is 0.05 mg/L to 0.1 mg/L (0.23 µM – 0.46 µM) , utilized in conjunction with 0.5 mg/L 2,4-D . This guide details the mechanistic basis of this ratio, provides a matrix for optimization across recalcitrant ecotypes, and outlines a solubility-enhanced protocol using the hydrochloride salt form.

Introduction & Mechanistic Grounding

The Auxin:Cytokinin "Golden Ratio"

Callus induction involves the dedifferentiation of somatic cells into a pluripotent mass. In Arabidopsis, this process is not a chaotic return to an undifferentiated state but rather follows a pathway resembling lateral root initiation.[1] This requires a specific hormonal balance known as the Skoog & Miller principle :

-

High Auxin / Low Cytokinin: Promotes Rooting or Callus (Root-like identity).

-

Balanced Ratio: Promotes Callus (Undifferentiated).

-

Low Auxin / High Cytokinin: Promotes Shoot Regeneration.

For Arabidopsis, "Callus Induction" is mechanistically distinct from other species. The callus derived from Callus Induction Medium (CIM) expresses root meristem markers (e.g., WOX5, SCR). Therefore, the protocol requires a high Auxin (2,4-D) background supplemented with a low concentration of Cytokinin (Kinetin) to maintain proliferation without triggering organogenesis.

Why this compound?

Standard Kinetin (free base) is poorly soluble in water, often requiring heat or dissolution in 1N NaOH/KOH, which can alter the pH of buffered media or precipitate during cooling. This compound (Kin-HCl) is fully water-soluble, allowing for the preparation of highly stable, pH-neutral stock solutions without hazardous solvents, reducing experimental variability.

Signaling Pathway Visualization

The following diagram illustrates the synergistic activation of the Cell Cycle (G1 to S phase transition) required for callus formation.

Figure 1: Synergistic signaling of Auxin and Kinetin converging on Cyclin D3 to drive cell division.

Critical Parameter Optimization

The Concentration Matrix

While 0.05 mg/L is the standard for Col-0, variability in endogenous hormone levels among ecotypes (e.g., C24, Ws-2) necessitates a matrix approach for optimization.

Table 1: Optimization Matrix for CIM (Callus Induction Medium) Base Medium: MS Salts + B5 Vitamins + 30g/L Sucrose + 0.5 mg/L 2,4-D

| Treatment Group | Kinetin Conc.[2][3][4][5][6][7] (mg/L) | Kinetin Conc.[2][3][6][7][8][9] (µM) | Exp. Outcome (Col-0) | Application |

| Low (Baseline) | 0.05 | 0.23 | Optimal Callus | Standard Transformation (Valvekens Protocol) |

| Medium | 0.10 | 0.46 | Fast Proliferation | Rapid biomass generation; Recalcitrant lines |

| High | 0.50 | 2.32 | Compact/Greening | Pre-regeneration; may induce early shooting |

| Excess | > 1.0 | > 4.6 | Shoot Induction | NOT for callus maintenance; switches fate to SIM |

Comparative Analysis: Kinetin vs. Others

Why use Kinetin over BAP or Zeatin?

-

Kinetin: Mild activity. Perfect for Arabidopsis callus where "maintenance" is preferred over aggressive organogenesis.

-

BAP (Benzylaminopurine): Stronger.[5] Often causes hyperhydricity (glassy appearance) in Arabidopsis callus if used for long periods.

-

Zeatin: Natural but expensive and heat-labile. Reserved for shoot regeneration (SIM), not cost-effective for callus induction (CIM).

Detailed Protocol: Kinetin-Mediated Callus Induction[1]

Reagents & Stock Preparation

-

This compound (Kin-HCl): MW ~251.7 g/mol .

-

2,4-Dichlorophenoxyacetic acid (2,4-D): Synthetic auxin.

Protocol - Kin-HCl Stock (1 mg/mL):

-

Weigh 10 mg of this compound.

-

Add directly to 10 mL of ultrapure (Milli-Q) water.

-

Vortex briefly. Note: Dissolution is immediate; no NaOH required.

-

Filter sterilize (0.22 µm) and store at -20°C.

CIM Preparation (1 Liter)

-

Dissolve MS salts (4.33 g) and Sucrose (20-30 g) in 900 mL water.

-

Adjust pH to 5.7 - 5.8 with KOH.

-

Add Agar (8 g/L) or Phytagel (3 g/L).

-

Autoclave at 121°C for 20 mins.

-

Cool to 55°C (Critical to prevent hormone degradation).

-

Add 500 µL of 2,4-D Stock (1 mg/mL) -> Final: 0.5 mg/L .

-

Add 50 µL of Kin-HCl Stock (1 mg/mL) -> Final: 0.05 mg/L .

-

Pour into deep Petri dishes (25 mL per plate).

Experimental Workflow

Figure 2: Step-by-step workflow for generating callus from sterile seedlings.

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| No Callus / Explant Necrosis | Kinetin concentration too high relative to Auxin. | Reduce Kin to 0.05 mg/L. Ensure 2,4-D is fresh. |

| Rooting instead of Callus | Auxin:Cytokinin ratio too high (Not enough Kin). | Increase Kin to 0.1 or 0.15 mg/L. |

| Green Shoots appearing | Cytokinin overdose. | Check stock calculation. Ensure Kin is < 0.2 mg/L for CIM.[8] |

| Browning (Phenolics) | Stress response / Media too old. | Subculture every 2 weeks. Add PVP if severe. |

References

-

Valvekens, D., Van Montagu, M., & Van Lijsebettens, M. (1988). Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using kanamycin selection.[10] Proceedings of the National Academy of Sciences, 85(15), 5536–5540.

-

Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118–130.

-

Atta, R., et al. (2009). Pluripotency of Arabidopsis xylem pericycle underlies shoot regeneration from root and hypocotyl explants. Development, 136(3), 389–397.

-

Ikeuchi, M., et al. (2013). Plant Callus: Mechanisms of Induction and Repression.[11] The Plant Cell, 25(9), 3159–3173.

Sources

- 1. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetin, a powerful hormone for flowering plants – Science in Hydroponics [scienceinhydroponics.com]

- 3. opensciencepublications.com [opensciencepublications.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 8. Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arabidopsis.org [arabidopsis.org]

- 11. Frontiers | Varying Auxin Levels Induce Distinct Pluripotent States in Callus Cells [frontiersin.org]

methodology for testing Kinetin hydrochloride's effect on seed germination

Application Note: AN-KIN-04 Methodological Standardization for Assessing Kinetin Hydrochloride Effects on Seed Germination

Abstract & Scope

This application note provides a definitive protocol for evaluating the efficacy of this compound (N6-furfuryladenine hydrochloride) as a germination promoter. Unlike Kinetin free base, which requires harsh solvents (DMSO or strong acids/bases) that can confound biological data, the hydrochloride salt offers superior water solubility, ensuring that observed effects are solely attributable to the cytokinin. This guide covers stock preparation, bioassay design, and statistical validation for researchers in agrotech and drug discovery.

Pre-Experimental Critical Insight: The Solubility Advantage